Product packaging for 1-(2-Chloroethyl)-1-nitrosourea(Cat. No.:CAS No. 2365-30-2)

1-(2-Chloroethyl)-1-nitrosourea

カタログ番号: B1198657
CAS番号: 2365-30-2
分子量: 151.55 g/mol
InChIキー: NVKGVBZZSJFQLM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

1-(2-Chloroethyl)-1-nitrosourea represents the fundamental chemical structure of a significant class of anticancer nitrosourea compounds . As a research chemical, it provides a core scaffold for investigating the mechanism of action and developing novel chemotherapeutic agents. Its primary research value lies in its function as a bifunctional alkylating agent. Upon spontaneous decomposition under physiological conditions, it generates reactive intermediates, including the (2-chloroethyl)diazonium ion, which alkylates nucleobases in DNA and RNA . This alkylation leads to the formation of intra-strand and inter-strand cross-links in DNA, which is a critical mechanism responsible for its cytotoxicity, as it prevents DNA replication and transcription . Studies on analogous chloroethylnitrosoureas (CENUs) have shown that the structure of the N-3 substituent can influence physical properties like lipophilicity and carbamoylating activity, but does not fundamentally alter the alkylating activity relative to the amount of active species formed from the this compound core . This makes it an essential compound for structure-activity relationship (SAR) studies in medicinal chemistry. Researchers utilize this compound and its derivatives to explore new anticancer therapies, with a particular historical interest in their ability to target central nervous system cancers due to the lipophilic nature of many derivatives . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only. It is not for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6ClN3O2 B1198657 1-(2-Chloroethyl)-1-nitrosourea CAS No. 2365-30-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-(2-chloroethyl)-1-nitrosourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClN3O2/c4-1-2-7(6-9)3(5)8/h1-2H2,(H2,5,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKGVBZZSJFQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N(C(=O)N)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178324
Record name 1-(2-Chloroethyl)-1-nitrosourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.55 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.00249 [mmHg]
Record name 1-(2-Chloroethyl)-1-nitrosourea
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21281
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2365-30-2
Record name N-(2-Chloroethyl)-N-nitrosourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2365-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloroethyl)-1-nitrosourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Chloroethyl)-1-nitrosourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47547
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Chloroethyl)-1-nitrosourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q. What are the standard analytical methods for quantifying 1-(2-chloroethyl)-1-nitrosourea (CCNU) in biological matrices?

High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) is widely used for quantifying CCNU in plasma, urine, and tissue samples. For example, reverse-phase HPLC with a C18 column and mobile phase optimization (e.g., methanol/water gradients) can separate CCNU from metabolites . Advanced methods like negative chemical ionization mass spectrometry improve sensitivity for detecting low concentrations in complex matrices .

Q. What synthetic routes are commonly employed to produce CCNU?

CCNU is synthesized via nitrosation of 1-(2-chloroethyl)-3-cyclohexylurea using sodium nitrite under acidic conditions. Alternative routes include reacting 2-chloroethylamine with cyclohexyl isocyanate, followed by nitrosation. Yields exceeding 97% are achievable with optimized stoichiometry and temperature control .

Q. How is the stability of CCNU assessed under physiological conditions?

Stability studies involve incubating CCNU in buffers (pH 7.4) or serum at 37°C, followed by HPLC or UV-spectrophotometric analysis. Degradation kinetics are monitored to identify half-life and decomposition products (e.g., 2-chloroethanol, cyclohexylamine), which are critical for understanding its pharmacokinetic behavior .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in CCNU’s reported efficacy versus toxicity across preclinical models?

Discrepancies arise from variations in dosing schedules, tumor models, and metabolic enzyme expression (e.g., cytochrome P450). To address this:

  • Use syngeneic or patient-derived xenograft models with standardized dosing.
  • Perform interspecies comparisons of CCNU metabolism using liver microsomes to identify species-specific detoxification pathways .
  • Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma levels with toxicity/efficacy endpoints .

Q. How can researchers elucidate the metabolic pathways of CCNU and their role in drug resistance?

Key steps include:

  • In vitro microsomal assays : Incubate CCNU with liver microsomes and NADPH to identify hydroxylated metabolites (e.g., 4-OH-CCNU) via LC-MS/MS .
  • Genetic knockdown models : Silence enzymes like CYP3A4 or glutathione reductase in cell lines to assess their role in detoxification .
  • Isotope labeling : Use ¹⁴C-labeled CCNU to track macromolecular adducts (e.g., DNA alkylation) and correlate with resistance mechanisms .

Q. What methodologies are employed to study CCNU-induced DNA interstrand cross-links (ICLs)?

  • HPLC-ESI-MS/MS : Detect and quantify ICLs in genomic DNA by digesting samples with nucleases, followed by chromatography and tandem MS to identify cross-linked bases (e.g., guanine-cytosine adducts) .
  • Comet assay : Assess DNA damage in single cells post-CCNU exposure under alkaline conditions to visualize cross-link-induced retardation in electrophoretic mobility .

Q. How do researchers address conflicting data on CCNU’s carcinogenic risk in long-term studies?

  • Meta-analysis : Pool data from multiple studies (e.g., IARC reports) to evaluate dose-response relationships and confounding factors like concurrent chemotherapy .
  • In vitro genotoxicity assays : Compare CCNU’s clastogenicity (chromosome breaks) in human lymphocytes versus rodent cells to assess species-specific risks .
  • Biomarker validation : Measure urinary 2-chloroethanol or hemoglobin adducts as surrogates for systemic exposure in epidemiological cohorts .

Methodological Considerations

Q. What strategies optimize CCNU’s therapeutic index in combination therapies?

  • Sequential dosing : Administer CCNU after radiation or temozolomide to exploit synergistic DNA repair inhibition .
  • Liposomal encapsulation : Use nanoparticle formulations to enhance blood-brain barrier penetration and reduce off-target toxicity .
  • Biomarker-guided dosing : Monitor O⁶-methylguanine-DNA methyltransferase (MGMT) status in tumors to predict resistance and adjust regimens .

Q. How are contradictions in CCNU’s central nervous system (CNS) pharmacokinetics addressed?

  • Cerebrospinal fluid (CSF) sampling : Collect serial CSF samples post-infusion to measure CCNU levels and model CNS bioavailability .
  • Autoradiography : Use ³H-labeled CCNU in animal models to map distribution in brain parenchyma and tumor regions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。